molecular formula C12H19N3O2S B3310156 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline CAS No. 945397-20-6

3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline

Cat. No. B3310156
M. Wt: 269.37 g/mol
InChI Key: HEPQBBJRWUFAFF-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C11H17N3 . It is used as a specialty product for proteomics research applications .


Molecular Structure Analysis

The molecular weight of this compound is 191.27 . The SMILES representation of its structure is CN1CCN(CC1)C2=CC(=CC=C2)N .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of “3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline” are not specified in the search results .

Scientific Research Applications

Serotonin Receptor Antagonism

Research on analogues of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, such as GR127935, has demonstrated their potential as potent and selective antagonists of the 5-HT(1B/1D) serotonin receptors. These compounds have shown high affinities at rat and calf serotonin receptors and pronounced effects in functional in vitro testing for 5-HT(1B/1D) antagonistic properties. This suggests their potential use in modulating serotonin-related activities in the brain, with implications for treating conditions like depression or anxiety (Liao et al., 2000).

Synthesis and Biological Activity

Studies have focused on synthesizing new amides containing the N-methylpiperazine fragment, which includes 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline. These compounds have been synthesized and tested for their potential biological activities. Such studies contribute to the understanding of the chemical properties and potential applications of these molecules in medical and pharmaceutical research (Koroleva et al., 2011).

Hypoxic-Cytotoxic Agents

Some derivatives of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline have been explored for their role as hypoxic-cytotoxic agents. These studies aim to develop compounds that can be effective in targeting hypoxic tumor cells, a significant challenge in cancer therapy (Ortega et al., 2000).

Cognitive Impairment Treatment

Research has identified 1,3,5-triazine-piperazine derivatives, related to 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, as potent ligands for the 5-HT6 serotonin receptor. These compounds have shown promising pharmacological profiles for treating cognitive impairment, indicating their potential in therapeutic applications for conditions like Alzheimer's disease (Latacz et al., 2019).

Src Kinase Inhibition

Studies have also focused on derivatives of 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline for their potential as Src kinase inhibitors. These compounds, such as SKS-927, have shown potent inhibitory activity against Src kinase, which is crucial in regulating various cellular processes. This research has implications for the development of new therapeutic agents in cancer treatment, as Src kinase plays a role in cancer cell proliferation and metastasis (Boschelli et al., 2007).

G-Quadruplex Stabilization for Cancer Therapy

The use of 4-(4-methylpiperazin-1-yl)aniline, a related compound, has been explored in the design of small molecules for stabilizing G-quadruplex structures in DNA. This research focuses on developing new therapeutic strategies for cancer treatment by targeting the G-quadruplex motif in the promoter region of the c-MYC protooncogene, thus inhibiting its expression (Pomeislová et al., 2020).

Antidepressant Development

Research on compounds combining 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, based on structures similar to 3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline, has been conducted to develop more efficient antidepressants. These studies aim to enhance serotonergic neurotransmission, offering a novel approach to treating depression (Matzen et al., 2000).

Future Directions

The future directions for the use of “3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline” are not specified in the search results. Given its role as an intermediate in synthesis , it’s likely that future research could explore new synthesis pathways or applications for this compound.

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-5-methylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-14-3-5-15(6-4-14)11-7-10(13)8-12(9-11)18(2,16)17/h7-9H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPQBBJRWUFAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728871
Record name 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)-5-(methylsulfonyl)aniline

CAS RN

945397-20-6
Record name 3-(4-Methyl-1-piperazinyl)-5-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945397-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methanesulfonyl)-5-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NP Grimster, E Anderson, M Alimzhanov… - Journal of Medicinal …, 2018 - ACS Publications
Janus kinases (JAKs) have been demonstrated to be critical in cytokine signaling and have thus been implicated in both cancer and inflammatory diseases. The JAK family consists of …
Number of citations: 19 pubs.acs.org

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